molecular formula C14H20BNO3 B14764867 Phenylacetonitrile-4-boronic acid pinacol ester

Phenylacetonitrile-4-boronic acid pinacol ester

Cat. No.: B14764867
M. Wt: 261.13 g/mol
InChI Key: FGNINCLMLTWNKU-UHFFFAOYSA-N
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Description

Phenylacetonitrile-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable building block in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetonitrile-4-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with boronic acid in the presence of a pinacol ester. The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maximize output .

Chemical Reactions Analysis

Types of Reactions

Phenylacetonitrile-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylacetonitriles, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of phenylacetonitrile-4-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the transfer of functional groups, enabling efficient carbon-carbon bond formation. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylacetonitrile-4-boronic acid pinacol ester stands out due to its unique combination of stability and reactivity. Unlike other boronic esters, it offers a higher degree of functional group tolerance and can be used under milder reaction conditions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high precision and efficiency .

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

[4-(cyanomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C14H20BNO3/c1-13(2,17)14(3,4)19-15(18)12-7-5-11(6-8-12)9-10-16/h5-8,17-18H,9H2,1-4H3

InChI Key

FGNINCLMLTWNKU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CC#N)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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